

Metoclopramide(1+) chemical structure and properties

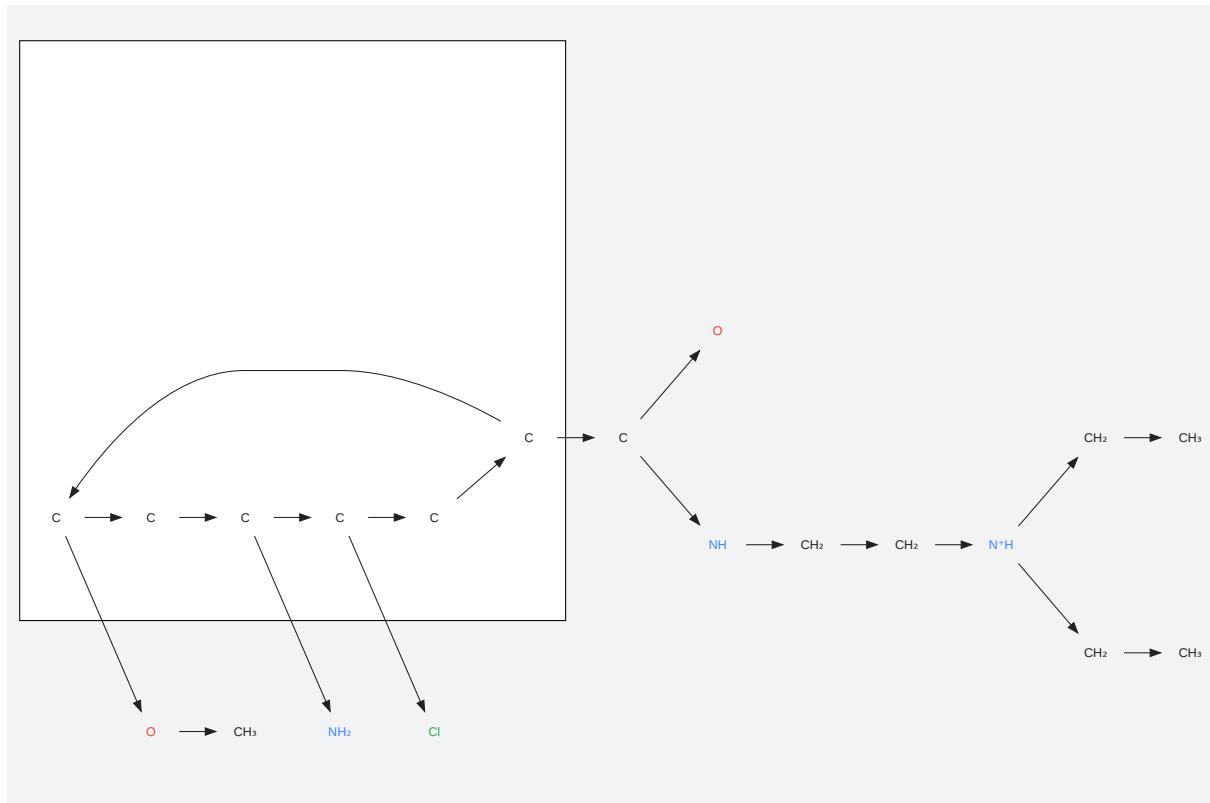
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metoclopramide(1+)

Cat. No.: B1230340

[Get Quote](#)


An In-depth Technical Guide to the Chemical Structure and Properties of **Metoclopramide(1+)**

Introduction

Metoclopramide is a substituted benzamide with significant antiemetic and gastropotokinetic properties.^{[1][2]} It is widely utilized in clinical settings to manage nausea and vomiting associated with various conditions, including chemotherapy, surgery, and gastroesophageal reflux disease (GERD).^{[3][4]} The therapeutic effects of metoclopramide are attributed to its interactions with multiple neurotransmitter receptors, primarily within the dopaminergic and serotonergic systems.^{[1][5]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and analytical methodologies for **Metoclopramide(1+)**, the protonated, biologically active form of the molecule.

Chemical Identity and Structure

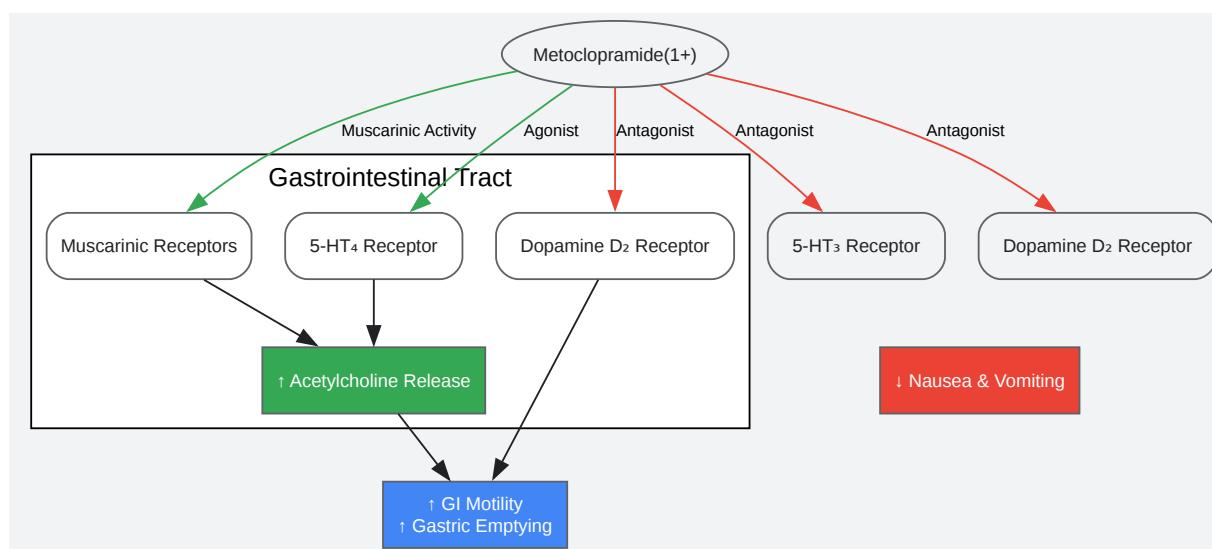
Metoclopramide is chemically designated as 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.^[6] In biological systems, the tertiary amino group of the ethylamine side chain is readily protonated, forming the monocationic species, **Metoclopramide(1+)**.^[7] This protonation is crucial for its pharmacological activity.

[Click to download full resolution via product page](#)

Caption: 2D Chemical Structure of **Metoclopramide(1+)**.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of metoclopramide are summarized below.


Property	Value	Reference
Molecular Formula	$C_{14}H_{22}ClN_3O_2$	[6] [8]
Molecular Weight	299.80 g/mol	[6] [8]
IUPAC Name	4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide	[6]
CAS Number	364-62-5	[6] [8]
Appearance	White or almost white crystalline powder	[2] [9]
Melting Point	182.5-184 °C	[6] [10]
pKa (basic)	9.38	[6]
LogP	2.667	[6] [11]
Solubility (Metoclopramide HCl)	Very soluble in water; Freely soluble in ethanol, ethylene glycol, propylene glycol, and Transcutol; Soluble in PEG-400.	[9] [10] [12]

Pharmacological Properties

Metoclopramide's therapeutic effects are mediated through its interaction with dopamine and serotonin receptors. It acts as an antagonist at dopamine D₂ and serotonin 5-HT₃ receptors, and as an agonist at serotonin 5-HT₄ receptors.[\[1\]](#)[\[13\]](#)

Receptor Target	Action	Affinity (Ki or IC ₅₀)	Reference
Dopamine D ₂ Receptor	Antagonist	Ki = 28.8 nM, 64 nM, 104 nM, 113 nM; IC ₅₀ = 483 nM	[1][14][15]
Serotonin 5-HT ₃ Receptor	Antagonist	IC ₅₀ = 308 nM	[15]
Serotonin 5-HT ₄ Receptor	Agonist	-	[1][5][16]

The antiemetic action is primarily due to the blockade of D₂ receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1][5][17] At higher doses, 5-HT₃ receptor antagonism also contributes to this effect.[1] Its gastropotrotic activity, which enhances gastrointestinal motility and accelerates gastric emptying, results from a combination of D₂ receptor antagonism, 5-HT₄ receptor agonism, and muscarinic activity.[1][3][5]

[Click to download full resolution via product page](#)

Caption: Signaling pathways modulated by Metoclopramide.

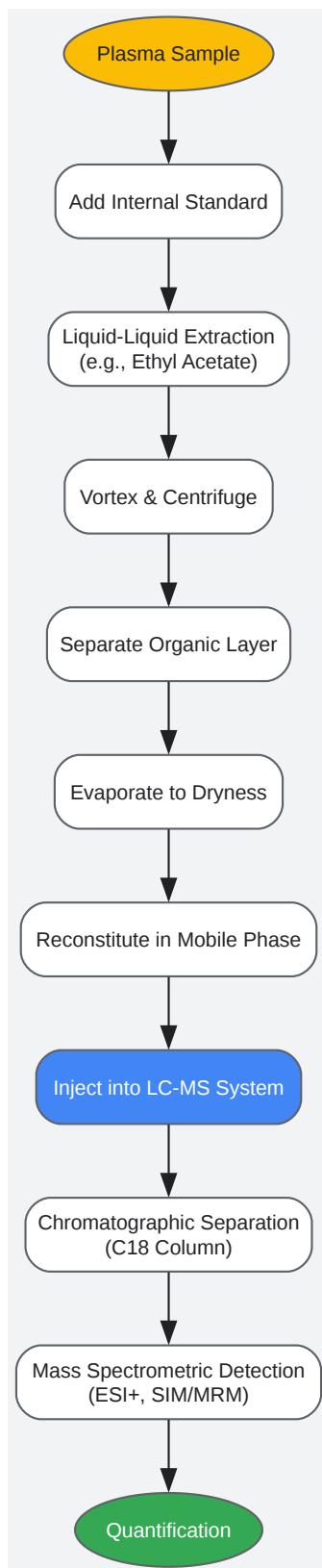
Experimental Protocols

A variety of analytical methods are employed for the quantification of metoclopramide in pharmaceutical formulations and biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective method for determining metoclopramide concentrations in human plasma.[18][19]

Sample Preparation (Liquid-Liquid Extraction)


- To 100 μ L of human plasma, add an internal standard (e.g., tramadol).[19]
- Perform liquid-liquid extraction with an appropriate organic solvent, such as ethyl acetate. [18]
- Vortex the mixture and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS system.

Chromatographic Conditions

- Column: A C18 reversed-phase column (e.g., Thermo Hypersil-Hypurity C18, 150 mm x 2.1 mm, 5 μ m) is typically used.[18]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 40 mM ammonium acetate).[18][19]
- Flow Rate: A flow rate of around 0.3 mL/min is common.[19]
- Injection Volume: 10-20 μ L.

Mass Spectrometric Detection

- Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[18]
- Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.
- Monitored Ions: The protonated molecular ion $[M+H]^+$ for metoclopramide is detected at m/z 300.[18]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for LC-MS analysis of Metoclopramide.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides a simple and accurate method for the assay of metoclopramide hydrochloride in pharmaceutical dosage forms without the need for extensive sample preparation.[20][21]

Methodology

- An accurately weighed amount of powdered tablets or a measured volume of injection is dissolved in deuterium oxide (D₂O).[20][21]
- An internal standard, such as acetamide, is added.[20]
- The ¹H-NMR spectrum is recorded.
- The concentration of metoclopramide is determined by comparing the integral of a characteristic signal from the analyte (e.g., the triplet at 1.35 ppm for the -CH₃ groups of the diethylamino moiety) with the integral of a signal from the internal standard (e.g., the singlet at 2.03 ppm for acetamide).[20]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a cost-effective method for the determination of metoclopramide. The maximum absorbance (λ_{max}) of metoclopramide is typically observed around 272 nm.[22] The method is based on Beer's law, which states a linear relationship between absorbance and concentration within a specific range.[22][23] For instance, linearity can be achieved in the concentration range of 2-20 µg/mL.[22] Other spectrophotometric methods involve derivatization reactions, such as diazotization followed by coupling with a chromogenic agent, to produce a colored product that can be quantified in the visible region.[24]

Synthesis

The synthesis of metoclopramide can be achieved through various routes. A common industrial synthesis involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethylenediamine.[25][26] The benzoic acid precursor can be prepared from p-aminosalicylic acid through methylation and subsequent chlorination.[25] Improved synthesis

methods focus on using suitable solvents and catalysts to increase the yield and reduce reaction temperatures.[\[27\]](#)

Conclusion

Metoclopramide(1+) is a pharmacologically important cation derived from the well-established drug, metoclopramide. Its multifaceted mechanism of action, involving antagonism of dopamine D₂ and serotonin 5-HT₃ receptors and agonism of 5-HT₄ receptors, underpins its clinical efficacy as both an antiemetic and a prokinetic agent. A thorough understanding of its chemical structure, physicochemical properties, and pharmacological profile is essential for its effective use in clinical practice and for the development of new drug formulations and analytical methods. The experimental protocols outlined in this guide provide robust frameworks for the accurate quantification and characterization of metoclopramide in various matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metoclopramide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Metoclopramide (Reglan, Gimoti): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 6. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metoclopramide(1+) | C14H23ClN3O2+ | CID 4993182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metoclopramide [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metoclopramide monohydrochloride monohydrate | 54143-57-6 [chemicalbook.com]

- 11. [fip.org](#) [fip.org]
- 12. [pubs.acs.org](#) [pubs.acs.org]
- 13. [metoclopramide | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY](#) [guidetimmunopharmacology.org]
- 14. [metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY](#) [guidetopharmacology.org]
- 15. [medchemexpress.com](#) [medchemexpress.com]
- 16. [Effects of metoclopramide and tropisetron on aldosterone secretion possibly due to agonism and antagonism at the 5-HT4 receptor - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 17. [mdpi.com](#) [mdpi.com]
- 18. [Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalence studies - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 19. [Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of metoclopramide in human plasma: application to a bioequivalence study - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 20. [tandfonline.com](#) [tandfonline.com]
- 21. [tandfonline.com](#) [tandfonline.com]
- 22. [ijrar.org](#) [ijrar.org]
- 23. [atlantis-press.com](#) [atlantis-press.com]
- 24. [jfda-online.com](#) [jfda-online.com]
- 25. [An Improved Synthesis of Metoclopramide](#) [jstage.jst.go.jp]
- 26. [Synthesis of a metabolite of metoclopramide and its detection in human urine - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 27. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Metoclopramide(1+) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1230340#metoclopramide-1-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1230340#metoclopramide-1-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com